![molecular formula C11H12N4O B1409103 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one CAS No. 1858255-16-9](/img/structure/B1409103.png)

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

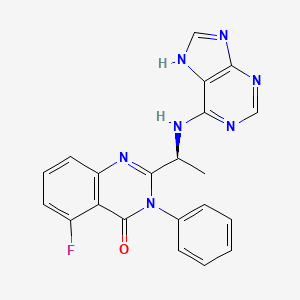

The synthesis of pyrrolidin-2-one derivatives, such as AMP, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The structure–activity relationship (SAR) of the studied compounds has also been investigated .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolidin-2-one, are extensively utilized in drug discovery due to their versatility and biological significance. These compounds serve as key scaffolds for developing treatments for various diseases. The pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of molecules, enhancing three-dimensional coverage and facilitating efficient pharmacophore space exploration. This feature is pivotal in designing new compounds with targeted selectivity and biological profiles, making pyrrolidine derivatives critical in medicinal chemistry (Li Petri et al., 2021).

Role in Synthesis of Heterocycles

Pyrrolidine derivatives play a crucial role in synthesizing various heterocyclic compounds, which are fundamental in developing drugs with novel mechanisms of action. The pyrrolidine scaffold, especially pyrrolidin-2-one, is involved in creating complex molecules with enhanced biological activity. This synthesis versatility opens avenues for discovering new therapeutic agents across different disease domains, emphasizing the scaffold's importance in organic and pharmaceutical chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Importance in Chemosensing Applications

Beyond medicinal applications, pyridine and pyrimidine derivatives, closely related to the pyrrolidine ring structure, have been recognized for their potential in chemosensing applications. These compounds, owing to their ability to form coordination and hydrogen bonds, serve as excellent probes in detecting various species. This capacity highlights the broader applicability of pyrrolidine derivatives beyond drug discovery, extending into analytical chemistry for environmental, agricultural, and biological sample analysis (Jindal & Kaur, 2021).

Zukünftige Richtungen

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Wirkmechanismus

Target of Action

“1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one” is a pyrrolidin-2-one derivative

Mode of Action

Generally, pyrrolidin-2-one derivatives interact with their targets leading to changes in cellular processes .

Biochemical Pathways

Without specific studies, it’s hard to determine the exact biochemical pathways affected by “1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one”. Pyrrolidin-2-one derivatives are known to influence various biochemical pathways depending on their specific structure and target .

Pharmacokinetics

These properties greatly influence the bioavailability of a compound .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one”. Specific details would require further study .

Eigenschaften

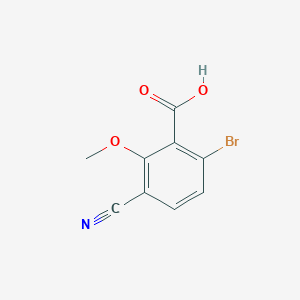

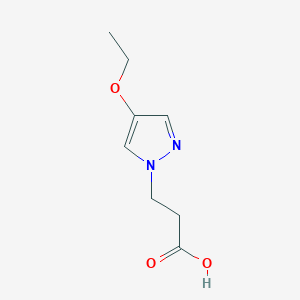

IUPAC Name |

1-[4-(azidomethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-14-13-8-9-3-5-10(6-4-9)15-7-1-2-11(15)16/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCAJBBNJYFEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)

![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)

![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)

![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409040.png)